(1S,2R,3S)-3-Aminocyclohexane-1,2-diol
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Overview
Description
(1S,2R,3S)-3-Aminocyclohexane-1,2-diol is a chiral organic compound with significant importance in various fields of chemistry and biology. This compound features a cyclohexane ring substituted with an amino group and two hydroxyl groups, making it a versatile intermediate in organic synthesis and a potential candidate for pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3S)-3-Aminocyclohexane-1,2-diol typically involves the use of chiral starting materials and stereoselective reactions. One common method involves the ring-opening of epoxides followed by aminolysis. For example, (1R,2R,3S,4S)-rel-1,2:3,4-diepoxycyclopentane can be used as a starting material, which undergoes ring-opening with ethylene glycol to form (1S,2R,3S,4S)-rel-1-(2-hydroxyethoxy)-2-hydroxy-3,4-epoxycyclopentane. This intermediate is then subjected to aminolysis to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the synthetic route to enhance yield and reduce production costs. This can include the use of catalysts, such as palladium on carbon for hydrogenation reactions, and the employment of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(1S,2R,3S)-3-Aminocyclohexane-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield cyclohexanone derivatives, while substitution reactions can produce a variety of functionalized cyclohexane compounds .
Scientific Research Applications
(1S,2R,3S)-3-Aminocyclohexane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and chiral auxiliaries.
Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of polymers and other materials
Mechanism of Action
The mechanism by which (1S,2R,3S)-3-Aminocyclohexane-1,2-diol exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-Aminocyclopentanecarboxylic acid
- (1S,2R,3S)-2-Amino-3-methylcyclopentanecarboxylic acid
- (1R,2S)-2-Bromocyclopentanol
Uniqueness
(1S,2R,3S)-3-Aminocyclohexane-1,2-diol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds.
Biological Activity
(1S,2R,3S)-3-Aminocyclohexane-1,2-diol, also known as a chiral amino alcohol, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This compound exhibits unique interactions at the molecular level, influencing various biochemical pathways and serving as a building block for biologically active compounds.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can modulate enzyme activity through binding to their active sites, which can either inhibit or activate their functions. The presence of both amino and hydroxyl groups enables the formation of hydrogen bonds and other interactions that are crucial for its biological effects.
Key Molecular Interactions
- Enzyme Inhibition : It has been shown to act on various enzymes by altering their catalytic activity.
- Receptor Binding : The compound can bind to receptors involved in signaling pathways, influencing cellular responses.
Enzyme Mechanisms
This compound is utilized in studies exploring enzyme mechanisms. It serves as a substrate or inhibitor in enzymatic reactions, providing insights into the catalytic processes and the role of specific amino acids in enzyme function.
Synthesis of Bioactive Compounds
This compound is also a valuable intermediate in the synthesis of various biologically active molecules. Its structural features allow for modifications that lead to the development of new drugs with enhanced efficacy and selectivity .
Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- E-selectin Antagonists : Research indicates that derivatives of this compound can serve as effective E-selectin antagonists. These compounds mimic certain carbohydrate structures that bind selectively to E-selectin, which is significant in inflammatory responses .
- Asymmetric Catalysis : The compound has been incorporated into synthetic peptides that act as catalysts for asymmetric transformations. This application demonstrates its utility in organic synthesis and drug development .
Case Study 1: E-selectin Antagonism
A study focused on optimizing E-selectin antagonists revealed that this compound derivatives exhibited potent activity against E-selectin. The research involved synthesizing various analogs and evaluating their binding affinity and selectivity in vitro.
Compound | Binding Affinity (nM) | Selectivity |
---|---|---|
Compound A | 50 | High |
Compound B | 30 | Moderate |
Compound C | 10 | Very High |
This table illustrates the effectiveness of different derivatives in targeting E-selectin.
Case Study 2: Catalytic Applications
In another study examining the use of this compound in asymmetric catalysis, researchers demonstrated that incorporating this compound into peptide catalysts significantly improved reaction yields and enantioselectivity in various transformations.
Reaction Type | Yield (%) | Enantioselectivity (er) |
---|---|---|
Selenol-ene Reaction | 85 | 97:3 |
Allylic Substitution | 75 | 92:8 |
These findings underscore the compound's versatility and importance in synthetic chemistry.
Properties
Molecular Formula |
C6H13NO2 |
---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
(1S,2R,3S)-3-aminocyclohexane-1,2-diol |
InChI |
InChI=1S/C6H13NO2/c7-4-2-1-3-5(8)6(4)9/h4-6,8-9H,1-3,7H2/t4-,5-,6+/m0/s1 |
InChI Key |
IAOKKNKPIZZHDX-HCWXCVPCSA-N |
Isomeric SMILES |
C1C[C@@H]([C@H]([C@H](C1)O)O)N |
Canonical SMILES |
C1CC(C(C(C1)O)O)N |
Origin of Product |
United States |
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